3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid
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Overview
Description
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is an organic compound with the molecular formula C5H12NO4P It belongs to the class of organophosphorus compounds and is characterized by the presence of a phosphoryl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions typically involve temperatures ranging from 65°C to 110°C and pressures greater than 1 atm .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound.
Scientific Research Applications
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Mechanism of Action
The mechanism of action of 3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as a stabilizer in electrolyte solutions by forming micellar networks that facilitate ion transport .
Comparison with Similar Compounds
Similar Compounds
3-[(Aminomethyl)(hydroxy)phosphoryl]propanoic acid: This compound has a similar structure but differs in the substitution pattern on the propanoic acid backbone.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: Another related compound with a more complex structure, used in experimental drug research.
Uniqueness
3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and act as an ion-flow stabilizer sets it apart from other similar compounds.
Properties
CAS No. |
113592-13-5 |
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Molecular Formula |
C5H12NO4P |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
3-[1-aminoethyl(hydroxy)phosphoryl]propanoic acid |
InChI |
InChI=1S/C5H12NO4P/c1-4(6)11(9,10)3-2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
CXDZNCNRYCJVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)P(=O)(CCC(=O)O)O |
Origin of Product |
United States |
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